An In-depth Technical Guide to 4-Methoxy-N-sulfinylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methoxy-N-sulfinylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N-sulfinylaniline, also known as N-sulfinyl-p-anisidine, is a versatile reagent in organic synthesis, belonging to the class of N-sulfinylanilines. These compounds are characterized by the presence of an N=S=O functional group attached to an aromatic ring. The unique electronic properties and reactivity of this moiety make 4-Methoxy-N-sulfinylaniline a valuable building block for the construction of various sulfur- and nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-Methoxy-N-sulfinylaniline, with a focus on its practical use in a research and development setting.
Chemical Structure and Properties
The molecular structure of 4-Methoxy-N-sulfinylaniline consists of a p-methoxyphenyl group attached to a sulfinylamino (-N=S=O) moiety. The methoxy group, being an electron-donating group, influences the reactivity of both the aromatic ring and the N=S=O functionality.
Molecular Structure
Caption: Molecular structure of 4-Methoxy-N-sulfinylaniline.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-N-sulfinylaniline is presented in the table below. It is important to note that N-sulfinylanilines are generally sensitive to moisture and should be handled under an inert atmosphere.[1]
| Property | Value | Reference |
| CAS Number | 13165-69-0 | [2] |
| Molecular Formula | C₇H₇NO₂S | |
| Molecular Weight | 169.20 g/mol | |
| Appearance | Yellowish oil | [3] |
| Boiling Point | 88–95 °C at 17–20 mmHg (for N-sulfinylaniline) | [3] |
Synthesis of 4-Methoxy-N-sulfinylaniline
The most common and direct method for the synthesis of N-sulfinylanilines is the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[2][4] This reaction proceeds via the formation of an intermediate N-sulfinylammonium chloride, which then eliminates hydrogen chloride to yield the desired product.
Reaction Scheme
3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl
The stoichiometry of the reaction is crucial, as an excess of the aniline is required to act as a base to neutralize the hydrochloric acid generated during the reaction.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 4-Methoxy-N-sulfinylaniline.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (or other inert solvent like benzene or toluene)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or scrubber), dissolve p-anisidine (3 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred aniline solution. The addition should be dropwise to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The precipitated p-anisidine hydrochloride is removed by filtration under an inert atmosphere. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain 4-Methoxy-N-sulfinylaniline as a yellowish oil.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: N-sulfinylanilines are highly susceptible to hydrolysis. Therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the product.
-
Stoichiometry: Using three equivalents of the aniline ensures that there is sufficient base to neutralize the two equivalents of HCl produced, driving the reaction to completion and preventing the protonation of the desired product.
-
Slow Addition and Cooling: The reaction between anilines and thionyl chloride is exothermic. Slow addition at a low temperature helps to control the reaction rate, minimize side reactions, and improve the yield and purity of the product.
-
Vacuum Distillation: N-sulfinylanilines can be thermally unstable. Purification by vacuum distillation allows for distillation at a lower temperature, preventing decomposition.
Caption: Experimental workflow for the synthesis of 4-Methoxy-N-sulfinylaniline.
Reactivity and Applications in Drug Development
The N=S=O group in 4-Methoxy-N-sulfinylaniline is a versatile functional handle that can participate in a variety of chemical transformations. This reactivity makes it a valuable tool for the synthesis of complex molecules, including those with potential biological activity.
Cycloaddition Reactions
N-sulfinylanilines are excellent dienophiles in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered heterocyclic rings containing sulfur and nitrogen.[5][6] The electron-donating methoxy group in 4-Methoxy-N-sulfinylaniline can influence the regioselectivity and stereoselectivity of these cycloadditions. These reactions provide a powerful method for the construction of bicyclic sulfonamides and related structures, which are scaffolds found in numerous biologically active compounds.
Reactions with Nucleophiles and Carbenes
The electrophilic sulfur atom in the N=S=O group is susceptible to attack by various nucleophiles. This reactivity can be harnessed to introduce the sulfinylamino moiety into different molecular frameworks. Recent research has also demonstrated the utility of N-sulfinylamines in reactions with carbenes under visible-light-mediated conditions to synthesize amides and α-iminoesters, showcasing the diverse reactivity of this functional group.
Applications in Medicinal Chemistry
While specific examples of 4-Methoxy-N-sulfinylaniline in marketed drugs are not widely documented, the N-sulfinyl and related sulfonamide functionalities are prevalent in medicinal chemistry. The ability of N-sulfinylanilines to serve as precursors to complex heterocyclic systems makes them attractive starting materials for the synthesis of novel drug candidates. The resulting sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[5] The methoxy-substituted phenyl ring is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties.
Conclusion
4-Methoxy-N-sulfinylaniline is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the diverse reactivity of the N-sulfinylamino group, makes it a valuable tool for the construction of complex heterocyclic molecules. For researchers and scientists in drug development, understanding the properties and reactivity of this compound opens up avenues for the synthesis of novel molecular entities with potential therapeutic applications. As with all reactive chemical species, proper handling under anhydrous and inert conditions is paramount to ensure successful and safe utilization in the laboratory.
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